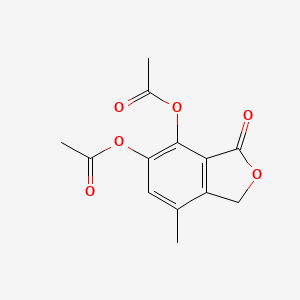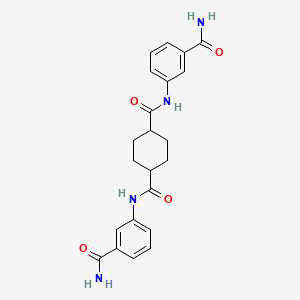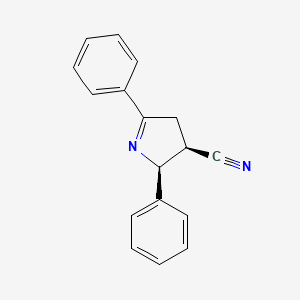
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of acetyloxy groups, which are derivatives of acetic acid, and a methyl group attached to the benzofuran core. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate typically involves the acetylation of a precursor benzofuran compound. One common method includes the reaction of 7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Potassium Permanganate: An oxidizing agent for oxidation reactions.
Lithium Aluminum Hydride: A reducing agent for reduction reactions.
Major Products Formed
Hydrolysis: Produces acetic acid and 7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-ol.
Oxidation: Can yield various oxidized derivatives depending on the reaction conditions.
Reduction: Produces 4-(Acetyloxy)-7-methyl-3-hydroxy-1,3-dihydro-2-benzofuran-5-yl acetate.
Applications De Recherche Scientifique
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate: shares structural similarities with other benzofuran derivatives such as:
Uniqueness
The presence of acetyloxy groups in this compound distinguishes it from other benzofuran derivatives. These groups confer unique chemical reactivity and biological properties, making the compound valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H12O6 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
(4-acetyloxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C13H12O6/c1-6-4-10(18-7(2)14)12(19-8(3)15)11-9(6)5-17-13(11)16/h4H,5H2,1-3H3 |
Clé InChI |
KVEXRIVFQSWVCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1COC2=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)
![2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B13374135.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)
![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)


![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374197.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374204.png)

